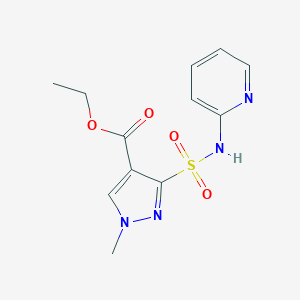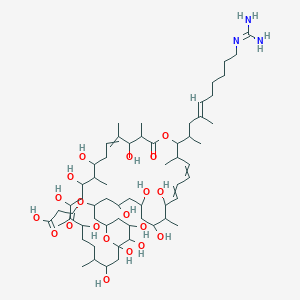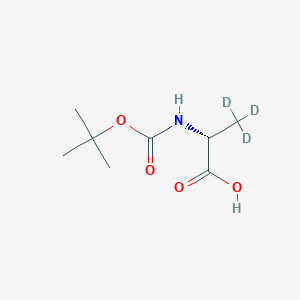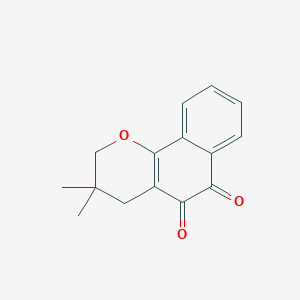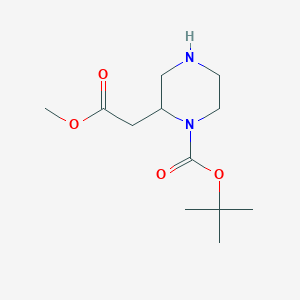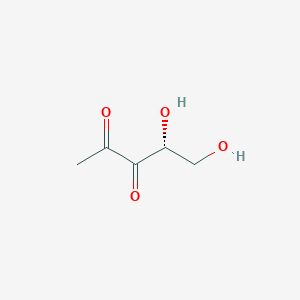
(R)-4,5-Dihydroxypentane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4,5-Dihydroxypentane-2,3-dione, also known as DHP or Dihydroxyacetone phosphate, is a key intermediate in the metabolic pathway for glucose and carbohydrate metabolism in living organisms. It is a highly reactive molecule that plays a crucial role in various biochemical processes, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Mécanisme D'action
Dihydroxyacetone phosphate acts as a substrate for various enzymes involved in glucose metabolism, including aldolase and triosephosphate isomerase. It is also involved in the production of ATP through the glycolytic pathway and the pentose phosphate pathway.
Effets Biochimiques Et Physiologiques
Dihydroxyacetone phosphate is involved in various biochemical and physiological processes, including the production of ATP, the synthesis of nucleic acids, and the production of reducing equivalents for biosynthetic processes. It also plays a role in cellular signaling and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydroxyacetone phosphate is a highly reactive molecule that can be easily manipulated in the laboratory. It is also readily available and relatively inexpensive, making it an attractive molecule for research purposes. However, its highly reactive nature can also make it difficult to work with, and it can be prone to degradation and oxidation.
Orientations Futures
There are numerous potential future directions for research involving dihydroxyacetone phosphate. One area of interest is the development of new therapeutic agents for metabolic disorders, such as diabetes and obesity, that target the (R)-4,5-Dihydroxypentane-2,3-dione metabolic pathway. Another potential area of research is the investigation of the role of (R)-4,5-Dihydroxypentane-2,3-dione in cancer metabolism and the development of new cancer therapies that target this pathway. Additionally, further research is needed to fully understand the biochemical and physiological effects of (R)-4,5-Dihydroxypentane-2,3-dione and its potential as a biomarker for various diseases.
Méthodes De Synthèse
Dihydroxyacetone phosphate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and biological synthesis. One of the most commonly used methods for synthesizing (R)-4,5-Dihydroxypentane-2,3-dione is through the enzymatic conversion of glycerol by glycerol kinase and glycerol-3-phosphate dehydrogenase.
Applications De Recherche Scientifique
Dihydroxyacetone phosphate has been extensively studied for its role in various biological processes, including glucose metabolism, energy production, and cellular signaling. It has also been investigated for its potential use in various medical applications, including as a biomarker for diabetes, as a therapeutic agent for metabolic disorders, and as a potential target for cancer therapy.
Propriétés
Numéro CAS |
188674-57-9 |
|---|---|
Nom du produit |
(R)-4,5-Dihydroxypentane-2,3-dione |
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(4R)-4,5-dihydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m1/s1 |
Clé InChI |
UYTRITJAZOPLCZ-SCSAIBSYSA-N |
SMILES isomérique |
CC(=O)C(=O)[C@@H](CO)O |
SMILES |
CC(=O)C(=O)C(CO)O |
SMILES canonique |
CC(=O)C(=O)C(CO)O |
Synonymes |
2,3-Pentanedione, 4,5-dihydroxy-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





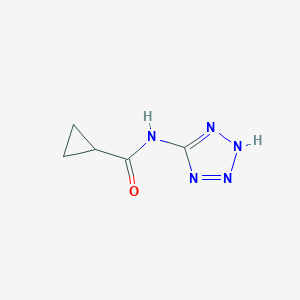



![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

